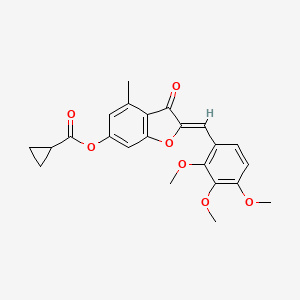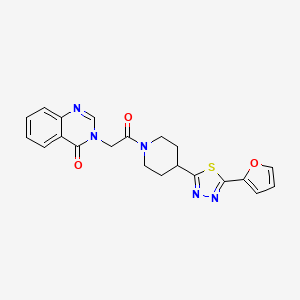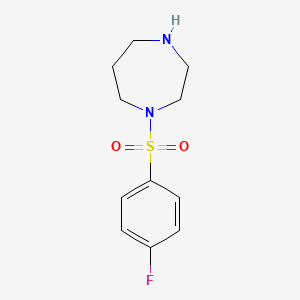![molecular formula C24H20BrN3O2S2 B2841312 7-acetyl-2-((3-bromobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1185169-52-1](/img/structure/B2841312.png)
7-acetyl-2-((3-bromobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that belongs to the class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds are characterized by a pyrimidine ring fused with a thiophene ring . They have been found to exhibit various types of pharmacological activity, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, and antioxidant activities .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized through various methods . One effective method involves the Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[2,3-d]pyrimidin-4(3H)-one core structure, with various substituents attached to it . The exact structure would depend on the nature and position of these substituents.Applications De Recherche Scientifique
Synthesis and Characterization
- This compound has been synthesized and characterized in various studies, contributing to the field of organic chemistry and molecular structure analysis. For instance, a study conducted by Kökbudak et al. (2020) involved the synthesis of similar compounds and their characterization using NMR, FT-IR spectroscopies, and elemental analyses. Such studies are pivotal in understanding the molecular properties and structure of these compounds (Kökbudak et al., 2020).
Antitumor Activity
- Compounds similar to 7-acetyl-2-((3-bromobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one have shown promising antitumor activities. For example, Edrees and Farghaly (2017) synthesized compounds that exhibited potent antitumor activity against HEPG-2 liver cancer cell line and MCF-7 breast cancer cell line (Edrees & Farghaly, 2017).
Antibacterial Activity
- Several studies have reported the synthesis of compounds with structures similar to the compound , which exhibited antibacterial properties. Salahuddin et al. (2009) synthesized novel series of pyrimidines that were tested against both Gram-positive and Gram-negative bacteria, demonstrating their potential as antibacterial agents (Salahuddin, Kakad, & Shantakumar, 2009).
Antimicrobial and Antifungal Activity
- Compounds with a similar chemical structure have shown significant antimicrobial and antifungal activities. Mittal, Sarode, and Vidyasagar (2011) synthesized tricyclic compounds that demonstrated substantial anti-bacterial and anti-fungal activities, highlighting the potential application of such compounds in treating microbial infections (Mittal, Sarode, & Vidyasagar, 2011).
Anti-HIV Activity
- Research has also explored the use of similar compounds in the context of anti-HIV activity. Novikov et al. (2004) synthesized pyrimidin-4(3H)-one derivatives that showed inhibitory properties against human immunodeficiency virus (HIV) in vitro (Novikov, Ozerov, Sim, & Buckheit, 2004).
Mécanisme D'action
The mechanism of action of this compound would depend on its exact structure and the biological target it interacts with. Some thieno[2,3-d]pyrimidin-4(3H)-ones have been found to exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Orientations Futures
Propriétés
IUPAC Name |
11-acetyl-5-[(3-bromophenyl)methylsulfanyl]-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O2S2/c1-15(29)27-11-10-19-20(13-27)32-22-21(19)23(30)28(18-8-3-2-4-9-18)24(26-22)31-14-16-6-5-7-17(25)12-16/h2-9,12H,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDDXLMQJWXCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=CC=C4)Br)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-acetyl-2-((3-bromobenzyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B2841230.png)
![2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide](/img/structure/B2841231.png)
![2-(sec-butylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2841232.png)
![Methyl 2-[(5-hydroxypyrimidin-2-yl)-methylamino]acetate](/img/structure/B2841234.png)



![5-((2,6-Dimethylmorpholino)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2841239.png)
![N-[2-amino-2-(2,4-difluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2841240.png)
![(2-Azabicyclo[3.2.0]heptan-1-yl)methanol](/img/structure/B2841241.png)
![2-bromo-N-{[3-(4-fluorobenzamido)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2841243.png)
![1-(3-chloro-4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2841245.png)
![N-(2-chlorobenzyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2841247.png)
